4-Chlorobutyrophenone

Description

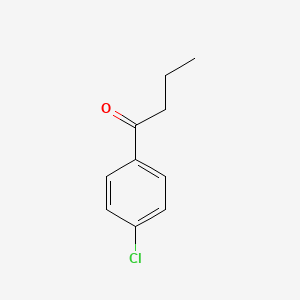

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEFQKHLHFXSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10917236 | |

| Record name | 4-Chlorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-52-6 | |

| Record name | 4-Chlorobutyrophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 939-52-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10917236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chlorobutyrophenone CAS number and chemical properties

CAS Number: 939-52-6

Synonyms: γ-Chlorobutyrophenone, 4-Chloro-1-phenyl-1-butanone

This technical guide provides a comprehensive overview of 4-Chlorobutyrophenone, a key chemical intermediate in the pharmaceutical industry. The document details its chemical properties, outlines a general synthesis protocol, and discusses its role as a precursor to various therapeutic agents. This guide is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Properties

This compound is a chlorinated aromatic ketone. Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 939-52-6 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClO | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Melting Point | 19-20 °C (lit.) | [1][3] |

| Boiling Point | 253-254 °C (lit.) | [4] |

| Density | 1.137 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.544 (lit.) | [1][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][3] |

| InChI Key | GHEFQKHLHFXSBR-UHFFFAOYSA-N | [1][3] |

| SMILES | ClCCCC(=O)c1ccccc1 | [1][3] |

It is important to note that there is a distinct isomer, 4'-Chlorobutyrophenone (CAS Number: 4981-63-9), where the chlorine atom is substituted on the phenyl ring.[5][6] This guide focuses exclusively on the 4-chloro isomer (CAS 939-52-6).

Synthesis of this compound

The primary method for the synthesis of this compound is through the Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8][9]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Benzene

-

4-Chlorobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (solvent)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser, add anhydrous aluminum chloride and dichloromethane. Cool the mixture in an ice bath.

-

Addition of Acyl Chloride: Slowly add 4-chlorobutyryl chloride to the stirred suspension of aluminum chloride in dichloromethane.

-

Addition of Benzene: To the resulting mixture, add benzene dropwise from the addition funnel, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated under reflux (around 60°C) for approximately 30 minutes to ensure completion.[7]

-

Work-up:

-

Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Synthesis Workflow

Biological Significance and Applications

For instance, a related compound, 4-Chloro-4'-fluorobutyrophenone, is an intermediate in the synthesis of several active pharmaceutical ingredients (APIs) including Haloperidol, Droperidol, and Melperone, which are used to treat psychosis and depression.[12][13]

Logical Relationship in Drug Synthesis

The butyrophenone class of drugs generally exerts its therapeutic effects by modulating neurotransmitter signaling in the central nervous system. The primary mechanism involves the blockade of dopamine D2 receptors, which is a key target in the treatment of psychosis.[10] Some butyrophenones also exhibit affinity for various serotonin receptor subtypes, which can contribute to their overall pharmacological profile.[14] The synthesis of these complex molecules often relies on the reactivity of the chloro-group in this compound, allowing for its displacement by various amine-containing moieties to build the final drug structure.

References

- 1. 4-氯苯丁酮 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-氯苯丁酮 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. litfl.com [litfl.com]

- 12. 4-Chloro-4'-fluorobutyrophenone | 3874-54-2 [chemicalbook.com]

- 13. 4-Chloro-4-fluorobutyrophenone-3874-54-2 [ganeshremedies.com]

- 14. Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chlorobutyrophenone: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorobutyrophenone, a key chemical intermediate. This document details its molecular structure, chemical formula, and physical properties, alongside a detailed experimental protocol for its synthesis via Friedel-Crafts acylation. Analytical characterization data, including NMR and spectroscopic methods, are also presented to offer a complete profile of this compound.

Core Concepts: Molecular Identity and Properties

This compound, systematically named 4-Chloro-1-phenyl-1-butanone, is an aromatic ketone with a chlorinated alkyl chain. Its chemical identity is well-established with the CAS Number 939-52-6.

Molecular Formula and Structure:

The empirical formula for this compound is C₁₀H₁₁ClO. Its linear formula, C₆H₅COCH₂CH₂CH₂Cl, clearly illustrates the connectivity of the atoms, showing a phenyl group attached to a carbonyl carbon, which is in turn bonded to a three-carbon chain terminating with a chlorine atom. This structure is unambiguously represented by the SMILES string ClCCCC(=O)c1ccccc1 and the InChI identifier InChI=1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2.

A visualization of the molecular structure of this compound is provided below:

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 182.65 g/mol |

| CAS Number | 939-52-6 |

| Melting Point | 19-20 °C |

| Density | 1.137 g/mL at 25 °C |

| Refractive Index | n20/D 1.544 |

| Boiling Point | Not specified |

| Solubility | Not specified |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of benzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

An In-depth Technical Guide to the Physical and Chemical Properties of γ-Chlorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Chlorobutyrophenone, also known as 4-chloro-1-phenyl-1-butanone, is a key chemical intermediate with significant applications in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic characteristics. The information is intended to serve as a crucial resource for researchers and professionals engaged in chemical synthesis and drug development.

Physical Properties

γ-Chlorobutyrophenone is a colorless to pale yellow liquid under standard conditions.[1] Its key physical properties are summarized in the table below, providing a consolidated reference for laboratory and industrial applications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClO | [1][2][3][4] |

| Molecular Weight | 182.65 g/mol | [1][2][4] |

| CAS Number | 939-52-6 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 19-20 °C | [1][4] |

| Boiling Point | 130-133 °C at 4 mm Hg | [1] |

| Density | 1.137 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.544 | [1][4] |

| Flash Point | >110 °C (>230 °F) | [1] |

Chemical Properties

2.1. Structure and Reactivity

γ-Chlorobutyrophenone possesses a bifunctional structure, incorporating both a ketone and an alkyl chloride. This duality makes it a versatile reagent in organic synthesis. The primary reactive sites are the carbonyl group and the carbon atom bonded to the chlorine atom.

-

Carbonyl Group: The ketone functionality can undergo typical reactions such as reduction to a secondary alcohol, nucleophilic addition, and reactions at the α-carbon.

-

Alkyl Chloride: The terminal chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

This reactivity profile makes γ-chlorobutyrophenone a valuable precursor for the synthesis of more complex molecules, including various pharmaceutical compounds like antidepressants and antipsychotics.[1]

Caption: Reactivity map of γ-Chlorobutyrophenone.

Experimental Protocols

3.1. Synthesis: Friedel-Crafts Acylation

A common and effective method for the synthesis of γ-chlorobutyrophenone is the Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][6]

Materials:

-

Benzene

-

4-Chlorobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry, non-reactive solvent (e.g., dichloromethane or nitrobenzene)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A reaction flask equipped with a stirrer, dropping funnel, and a gas outlet (to vent HCl gas) is charged with anhydrous AlCl₃ and the dry solvent under an inert atmosphere (e.g., nitrogen).

-

The mixture is cooled in an ice bath.

-

4-Chlorobutyryl chloride is added dropwise to the stirred suspension.

-

Benzene is then added slowly, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by carefully pouring the mixture over crushed ice and concentrated HCl.

-

The organic layer is separated, washed with water, then with a dilute NaHCO₃ solution, and finally with brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

3.2. Purification

The crude γ-chlorobutyrophenone can be purified by fractional distillation under reduced pressure.[1] For higher purity, recrystallization from petroleum ether at low temperatures (-20 °C) can be employed.[1]

Procedure:

-

The crude product is subjected to vacuum distillation. The fraction boiling at 130-133 °C at 4 mm Hg is collected.

-

For recrystallization, the distilled product is dissolved in a minimal amount of hot petroleum ether.

-

The solution is cooled to -20 °C to induce crystallization.

-

The resulting crystals are collected by filtration at 0 °C and dried in a vacuum desiccator.[1]

References

- 1. lookchem.com [lookchem.com]

- 2. 4-Chlorobutyrophenone | C10H11ClO | CID 253533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. γ-Chlorobutyrophenone [webbook.nist.gov]

- 4. GAMMA-CHLOROBUTYROPHENONE | CAS: 939-52-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. learnbin.net [learnbin.net]

An In-Depth Technical Guide to the Spectral Interpretation of 4-Chloro-1-phenyl-1-butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 4-chloro-1-phenyl-1-butanone, a key intermediate in various synthetic applications. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its characterization and quality control in research and drug development. This document presents a detailed breakdown of its spectral features, supported by experimental protocols and visual aids to facilitate a deeper understanding of its molecular structure and properties.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 4-chloro-1-phenyl-1-butanone.

Table 1: ¹H NMR Spectral Data for 4-Chloro-1-phenyl-1-butanone (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.98 - 7.96 | Doublet of Doublets | 2H | 8.4, 1.3 | H-2', H-6' (ortho-protons on phenyl ring) |

| 7.59 - 7.55 | Triplet | 1H | 7.4 | H-4' (para-proton on phenyl ring) |

| 7.49 - 7.45 | Triplet | 2H | 7.6 | H-3', H-5' (meta-protons on phenyl ring) |

| 3.69 | Triplet | 2H | 6.4 | H-4 (-CH₂Cl) |

| 3.19 | Triplet | 2H | 6.8 | H-2 (-COCH₂-) |

| 2.24 | Quintet | 2H | 6.6 | H-3 (-CH₂CH₂CH₂-) |

Table 2: ¹³C NMR Spectral Data for 4-Chloro-1-phenyl-1-butanone (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 198.8 | C=O (Ketone) |

| 136.7 | C-1' (Quaternary phenyl carbon) |

| 133.3 | C-4' (para-carbon on phenyl ring) |

| 128.6 | C-3', C-5' (meta-carbons on phenyl ring) |

| 128.0 | C-2', C-6' (ortho-carbons on phenyl ring) |

| 44.8 | C-4 (-CH₂Cl) |

| 38.0 | C-2 (-COCH₂-) |

| 26.5 | C-3 (-CH₂CH₂CH₂-) |

Table 3: Infrared (IR) Spectral Data for 4-Chloro-1-phenyl-1-butanone (Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H stretch |

| 2965 | Medium | Aliphatic C-H stretch |

| 1685 | Strong | C=O (Aryl ketone) stretch |

| 1597, 1448 | Medium to Strong | Aromatic C=C ring stretch |

| 750, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| 650 | Medium | C-Cl stretch |

Table 4: Mass Spectrometry (MS) Data for 4-Chloro-1-phenyl-1-butanone (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 184 | <5 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 182 | <15 | [M]⁺ (Molecular ion) |

| 147 | 10 | [M - Cl]⁺ |

| 120 | 80 | [C₆H₅COCH₂CH₂]⁺ |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak |

| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 4-chloro-1-phenyl-1-butanone.

Procedure:

-

Sample Preparation: A sample of 5-10 mg of 4-chloro-1-phenyl-1-butanone is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectra are acquired on a 500 MHz spectrometer.

-

¹H NMR Acquisition: The instrument is tuned and shimmed for optimal magnetic field homogeneity. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-chloro-1-phenyl-1-butanone.

Procedure:

-

Sample Preparation (Thin Film Method): As 4-chloro-1-phenyl-1-butanone is a low-melting solid, a thin film can be prepared by melting a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a volatile solvent (e.g., chloroform) can be prepared, a drop placed on a salt plate, and the solvent allowed to evaporate.

-

Background Spectrum: A background spectrum of the clean salt plates is recorded to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum Acquisition: The prepared sample on the salt plate is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16 or 32) are co-added to improve the signal quality.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-chloro-1-phenyl-1-butanone.

Procedure:

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is employed, where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions, which provides information about the molecular structure.

Visualization of Spectral Data Interpretation

The following diagrams, generated using the DOT language, illustrate key aspects of the spectral data interpretation.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation pathway of 4-chloro-1-phenyl-1-butanone in EI-MS.

¹H NMR Connectivity Diagram

Caption: Key ¹H-¹H spin-spin coupling correlations in 4-chloro-1-phenyl-1-butanone.

IR Functional Group Analysis

Caption: Key functional groups of 4-chloro-1-phenyl-1-butanone and their IR absorptions.

The Role of 4-Chlorobutyrophenone as a Precursor in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chlorobutyrophenone and its derivatives as pivotal precursors in organic synthesis, with a particular focus on their application in the development of pharmaceuticals. This document details the synthesis of this compound itself and its subsequent use in the alkylation of amines to form a variety of butyrophenone-based compounds, most notably antipsychotic drugs.

Introduction to this compound

This compound is a chloro ketone that serves as a versatile building block in organic chemistry.[1] Its chemical structure, featuring a reactive chlorobutyl chain attached to a phenyl ketone, makes it an ideal electrophile for nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry for the preparation of butyrophenone antipsychotics. The fluorinated analog, 4-chloro-4'-fluorobutyrophenone, is also a key intermediate in the synthesis of many widely used antipsychotic drugs, including haloperidol, benperidol, and droperidol.[2]

Synthesis of this compound and its Analogs

The primary method for synthesizing this compound and its substituted derivatives is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

General Reaction Mechanism: Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The subsequent loss of a proton restores aromaticity and yields the desired ketone.

Quantitative Data for Synthesis

The following table summarizes quantitative data for the synthesis of this compound and a key analog.

| Product | Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Chloro-4'-methylbutyrophenone | Toluene | 4-Chlorobutyryl chloride | AlCl₃ | Toluene | 2 - 4 | 95 | [3] |

| 1,8-bis(4-chlorophenyl)octane-1,8-dione | Chlorobenzene | Suberoyl chloride | AlCl₃ | Dichloromethane | 0 to rt | 60-75 | [4] |

| p-Chlorobenzophenone | Chlorobenzene | Benzoyl chloride | AlCl₃ | Nitrobenzene | 25 | 84-97 | [5] |

Role in the Synthesis of Butyrophenone Antipsychotics

A major application of this compound and its analogs is in the synthesis of butyrophenone antipsychotics. These drugs are primarily dopamine D2 receptor antagonists and are used in the treatment of schizophrenia and other psychotic disorders.[6][7] The key synthetic step is the N-alkylation of a piperidine derivative with the this compound precursor.

General Synthesis Workflow

The general workflow for the synthesis of butyrophenone antipsychotics using a this compound precursor is depicted below.

Caption: General workflow for the synthesis of butyrophenone antipsychotics.

Synthesis of Haloperidol: A Case Study

Haloperidol is a widely used typical antipsychotic synthesized from 4-chloro-4'-fluorobutyrophenone and 4-(4-chlorophenyl)-4-hydroxypiperidine.

Two primary routes for the synthesis of haloperidol are reported:

-

Direct Alkylation: This involves the direct reaction of 4-chloro-4'-fluorobutyrophenone with 4-(4-chlorophenyl)-4-hydroxypiperidine.

-

Enol Ether Intermediate: This route involves the initial conversion of 4-chloro-4'-fluorobutyrophenone to its enol ether, followed by reaction with the piperidine derivative. A patent describes this method yielding 77.8% for the enol ether formation.

| Precursor | Reagent | Intermediate | Intermediate Yield (%) | Final Product | Final Yield (%) | Reference |

| 4-Chloro-4'-fluorobutyrophenone | Trimethyl orthoformate, Methanol, H₂SO₄ | γ-chloro-4-fluorobutyrophenone enol ether | 77.8 | Haloperidol | - | - |

| 1,1-ethylenedioxy-1-(4-fluorophenyl)-4-chlorobutane | 4-(4-chlorophenyl)piperidin-4-ol, KI, KOH | - | - | Haloperidol hydrochloride | 75.5 | [8] |

Experimental Protocols

Synthesis of 4-Chloro-4'-methylbutyrophenone

Reference: [3]

Materials:

-

Anhydrous Aluminum chloride (AlCl₃)

-

Toluene

-

4-Chlorobutyryl chloride

Procedure:

-

Suspend anhydrous AlCl₃ (156 g, 1.15 mol) in toluene (1500 mL) and cool the mixture to 2-4 °C.

-

Slowly add a solution of 4-chlorobutyryl chloride (165.5 g, 1.15 mol) in toluene (300 mL) to the cooled suspension.

-

Stir the reaction mixture for 15 minutes.

-

Pour the reaction mixture into stirring ice-water (2.5 L).

-

Stir the mixture for 30 hours.

-

Decant the toluene layer and extract the aqueous phase with toluene (700 mL).

-

Combine the organic layers and wash three times with water (1 L, 1 L, 500 mL).

-

Evaporate the solvent in vacuo to obtain 4-chloro-1-(4-methyl-phenyl)-butan-1-one as a pale yellow oil (292.3 g, 95% yield).

Synthesis of Haloperidol Hydrochloride via an Enol Ether Intermediate

Reference: [8]

Materials:

-

4-(4-chlorophenyl)piperidin-4-ol

-

Potassium iodide (KI)

-

Deionized water

-

Potassium hydroxide (KOH)

-

1,1-ethylenedioxy-1-(4-fluorophenyl)-4-chlorobutane

-

Toluene

-

Methanol

-

Concentrated hydrochloric acid

-

Acetone

Procedure:

-

Under a nitrogen atmosphere, combine 4.87 parts of 4-(4-chlorophenyl)piperidin-4-ol, 1.91 parts of potassium iodide, and 25 parts of deionized water. Gently warm the mixture.

-

Add 1.65 parts of potassium hydroxide, followed by 6.12 parts of 1,1-ethylenedioxy-1-(4-fluorophenyl)-4-chlorobutane.

-

Heat the mixture to reflux and maintain reflux for 3.75 hours.

-

Cool the reaction mixture to room temperature and add 55 parts of toluene.

-

Separate the aqueous and organic layers, and discard the aqueous layer.

-

Add 5.1 parts of methanol to the organic layer and cool the mixture to about 25 °C.

-

While stirring vigorously, add 3.1 parts of concentrated hydrochloric acid.

-

Filter the resulting precipitate and wash it twice with 22 parts by volume portions of a 10:9:1 mixture of acetone-toluene-methanol.

-

Allow the filtrate to stand for about 18 hours to afford additional precipitate. Filter and combine with the initially isolated precipitate.

-

Wash the combined solid twice with 22 parts by volume portions of a 10:9:1 mixture of acetone-toluene-methanol and twice with 22 parts by volume portions of a 10:1 mixture of acetone-methanol.

-

Air-dry the solid to give 4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone hydrochloride as a white solid (75.5% yield).

Mechanism of Action of Butyrophenone Antipsychotics

Butyrophenone antipsychotics, such as haloperidol, exert their therapeutic effects primarily by acting as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain.[6][7] Overactivity in this pathway is associated with the positive symptoms of schizophrenia. By blocking D2 receptors, these drugs reduce dopaminergic neurotransmission.[6]

Dopamine D2 Receptor Signaling Pathway

The binding of a butyrophenone antagonist to the D2 receptor inhibits the downstream signaling cascade, which normally involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Caption: Antagonistic action of butyrophenones on the dopamine D2 receptor signaling pathway.

Conclusion

This compound and its derivatives are indispensable precursors in modern organic synthesis, particularly for the construction of complex molecules with significant biological activity. Their utility in the synthesis of butyrophenone antipsychotics highlights their importance in medicinal chemistry and drug development. The synthetic routes, primarily involving Friedel-Crafts acylation for precursor synthesis and subsequent N-alkylation, are well-established and offer high yields. Understanding the underlying reaction mechanisms and the biological pathways of the resulting compounds is crucial for the development of new and improved therapeutic agents. This guide provides a foundational understanding for researchers and scientists working in this critical area of chemical and pharmaceutical science.

References

- 1. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 7. Butyrophenone | drug | Britannica [britannica.com]

- 8. prepchem.com [prepchem.com]

The Butyrophenones: A Technical Guide to their Discovery, Pharmacology, and Enduring Legacy in Neuropsychiatry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of butyrophenone derivatives in the pharmacological management of psychotic disorders. From their serendipitous discovery to their well-established mechanism of action, this document provides a comprehensive overview of their history, structure-activity relationships, and the experimental methodologies that defined their development. Quantitative data are presented in structured tables for clear comparison, and key biological and experimental processes are visualized through detailed diagrams.

A Serendipitous Breakthrough in Antipsychotic Drug Discovery

The journey of butyrophenones began not in the realm of psychiatry, but in the search for potent analgesics. In the 1950s, the Belgian chemist Dr. Paul Janssen and his team at Janssen Pharmaceutica were synthesizing and evaluating analogues of the synthetic opioid meperidine.[1][2] This research led to the synthesis of haloperidol on February 11, 1958, by Bert Hermans, a chemist on Janssen's team.[1][3] Initially designated R 1625, haloperidol exhibited unexpected pharmacological properties in animal studies. Instead of the expected potent analgesia, it induced a state of calmness and reduced motor activity in mice, a profile more akin to the then-recently discovered phenothiazine antipsychotic, chlorpromazine.[1][3]

This serendipitous observation marked a turning point. Recognizing the potential of this new chemical class, Janssen's team shifted their focus. The butyrophenones, structurally distinct from the phenothiazines, represented a novel scaffold for antipsychotic drug development.[4] The first clinical publication on haloperidol in October 1958 described its effectiveness in managing agitated states.[3] Subsequent clinical studies confirmed its potent antipsychotic effects, particularly against the positive symptoms of schizophrenia such as hallucinations and delusions.[3][5] Haloperidol's introduction into clinical practice in 1959 provided a powerful new tool in the psychiatric armamentarium and it remains one of the most widely prescribed typical antipsychotics globally.[6][7]

Mechanism of Action: Potent Dopamine D2 Receptor Antagonism

The primary mechanism of action for butyrophenone antipsychotics is the blockade of dopamine D2 receptors in the brain, particularly within the mesolimbic pathway.[3][8] This high-affinity antagonism of D2 receptors is a hallmark of this class and correlates with their antipsychotic potency.[7] The "dopamine hypothesis" of schizophrenia posits that an overactivity of dopaminergic pathways contributes to the positive symptoms of psychosis.[8] By blocking these receptors, butyrophenones reduce the excessive dopaminergic neurotransmission, thereby alleviating these symptoms.[3][8]

While their primary target is the D2 receptor, many butyrophenones also exhibit affinity for other receptors, including other dopamine receptor subtypes (D1, D3, D4), serotonin (5-HT) receptors, and alpha-adrenergic receptors.[6][9] This broader receptor binding profile contributes to their overall pharmacological effects and their side-effect profiles. For instance, antagonism at alpha-adrenergic receptors can lead to hypotension.[8]

Below is a diagram illustrating the downstream signaling pathway of the dopamine D2 receptor and the inhibitory effect of butyrophenone antagonists.

Structure-Activity Relationships (SAR)

The pharmacological activity of butyrophenone derivatives is highly dependent on their chemical structure. Extensive research has established key structural features that are crucial for their antipsychotic potency. The general structure of a butyrophenone consists of a fluorinated phenyl ring attached to a carbonyl group, a three-carbon propyl chain, and a piperidine ring with a substituted phenyl group.[10]

Key SAR findings include:

-

Fluorophenyl Group: A fluorine atom at the para-position of the phenyl ring generally enhances antipsychotic activity.

-

Carbonyl Group: The ketone (C=O) group is optimal for activity, although it can be replaced by other groups like a hydroxyl or a phenyl group with retained, but often reduced, activity.

-

Propyl Chain: A three-carbon chain (n=3) between the carbonyl group and the piperidine nitrogen is optimal for antipsychotic activity. Lengthening or shortening this chain decreases potency.[10]

-

Piperidine Ring: The basic nitrogen within a cyclic structure, typically a piperidine ring, is essential for activity.

-

Substitution on the Piperidine Ring: The nature of the substituent at the 4-position of the piperidine ring significantly influences potency and receptor selectivity. A tertiary alcohol and a para-substituted phenyl group are common features in potent butyrophenones like haloperidol.

The following diagram illustrates the key structure-activity relationships for the butyrophenone class of antipsychotics.

Quantitative Pharmacology

The potency and selectivity of butyrophenone derivatives can be quantified by their binding affinities (Ki values) for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The following tables summarize the receptor binding profiles and pharmacokinetic properties of key butyrophenone derivatives.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Butyrophenone Derivatives

| Compound | Dopamine D2 | Dopamine D1 | Dopamine D4 | Serotonin 5-HT2A |

| Haloperidol | 0.5 - 1.5 | 45 | 5 - 10 | 12 - 50 |

| Benperidol | 0.027 | 4100 | 0.06 | 3.75 |

| Droperidol | 1.5 | 2800 | 2.3 | 1.8 |

| Bromperidol | 0.3 | 1800 | 0.9 | 15 |

| Spiperone | 0.03 | 120 | 0.1 | 0.16 |

Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database. Ki values can vary between studies.[6][9][11][12]

Table 2: Pharmacokinetic Properties of Selected Butyrophenone Derivatives

| Compound | Bioavailability (Oral) | Protein Binding | Elimination Half-life | Metabolism |

| Haloperidol | 60-70% | ~90% | 14-37 hours | Hepatic (CYP3A4, CYP2D6) |

| Benperidol | High first-pass effect | High | 18-22 hours | Hepatic |

| Droperidol | 30-40% | 85-90% | 2-4 hours | Hepatic |

| Bromperidol | ~60% | ~90% | 20-30 hours | Hepatic |

Pharmacokinetic parameters can vary between individuals.[9][13][14]

Experimental Protocols

The discovery and development of butyrophenone antipsychotics relied on a series of key experimental protocols, both in vitro and in vivo, to characterize their pharmacological properties and predict their clinical efficacy and side-effect profiles.

In Vitro: Radioligand Binding Assay

This technique is fundamental for determining the binding affinity of a drug for a specific receptor.

-

Objective: To determine the inhibitory constant (Ki) of a butyrophenone derivative for the dopamine D2 receptor.

-

Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., CHO, HEK293) genetically engineered to express the human dopamine D2 receptor.

-

Radioligand: A radioactively labeled compound with high affinity for the D2 receptor (e.g., [³H]-Spiperone or [³H]-Raclopride).

-

Test Compound: The unlabeled butyrophenone derivative at various concentrations.

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration.

-

Measure the radioactivity of the filter, which corresponds to the amount of bound radioligand.

-

Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[15][16]

-

In Vivo: Rodent Catalepsy Test

This animal model is used to predict the potential for a drug to cause extrapyramidal side effects (EPS) in humans.[4][17]

-

Objective: To assess the cataleptic effects of a butyrophenone derivative in rats or mice.

-

Apparatus: A horizontal bar raised a few centimeters from a flat surface.

-

Procedure:

-

Administer the test compound to the animal at various doses.

-

At specific time points after administration, place the animal's forepaws on the bar.

-

Measure the time the animal remains in this unnatural posture (the cataleptic time).

-

A dose-dependent increase in the cataleptic time is indicative of a higher potential for inducing EPS.[10]

-

The following diagram outlines a typical experimental workflow for the preclinical screening of novel butyrophenone derivatives.

Conclusion and Future Directions

The discovery of butyrophenone derivatives represents a landmark achievement in psychopharmacology. Haloperidol and its successors have provided invaluable therapeutic options for individuals with schizophrenia and other psychotic disorders. Their well-defined mechanism of action centered on dopamine D2 receptor antagonism has not only provided clinical benefit but has also profoundly advanced our understanding of the neurobiology of psychosis.

While the development of atypical antipsychotics with more complex receptor binding profiles has shifted the therapeutic landscape, the butyrophenones, particularly haloperidol, remain essential medicines.[6] Ongoing research continues to explore novel butyrophenone analogues and derivatives with improved side-effect profiles and broader efficacy, for instance, by modulating their affinity for other receptors like the serotonin 5-HT2A receptor.[12] The enduring legacy of the butyrophenones lies not only in their clinical utility but also in the foundation they laid for rational drug design in the field of neuropsychiatry.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]

- 3. benchchem.com [benchchem.com]

- 4. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 9. Haloperidol - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Benperidol - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Butyrophenone [chemeurope.com]

- 14. derangedphysiology.com [derangedphysiology.com]

- 15. benchchem.com [benchchem.com]

- 16. cdn-links.lww.com [cdn-links.lww.com]

- 17. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and storage guidelines for 4-Chlorobutyrophenone in a lab setting

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-Chlorobutyrophenone in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage guidelines for this compound (CAS No. 939-52-6) in a laboratory environment. The information is intended to support researchers, scientists, and drug development professionals in managing the risks associated with the use of this compound.

Chemical and Physical Properties

This compound is a chloro ketone that is typically a colorless to pale yellow liquid at room temperature.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClO | [1][2][3] |

| Molecular Weight | 182.65 g/mol | [1][3] |

| CAS Number | 939-52-6 | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][4][5] |

| Melting Point | 19-20 °C (66.2-68 °F) | [4][6] |

| Boiling Point | 138-140 °C (280.4-284 °F) at 760 mmHg | [4] |

| 145-147 °C at 8 Torr | [2] | |

| 130-133 °C at 4 mmHg | [1] | |

| Density | 1.137 g/mL at 25 °C | [3] |

| 1.148 g/cm³ at 20 °C | [2] | |

| Flash Point | >110 °C (>230 °F) (closed cup) | [3][4] |

| Solubility | Immiscible with water | [4][5] |

| Refractive Index | n20/D 1.544 | [3] |

Hazard Identification and GHS Classification

While some sources indicate that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, other aggregated GHS information suggests potential hazards.[4][7] It is prudent to handle this chemical with care, considering the following potential classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[7][9]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[7][9]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[8]

GHS Pictograms:

Hazard Statements:

-

H317: May cause an allergic skin reaction.[8]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure to this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]

-

Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:[3][9]

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge. |

Hygiene Measures

-

Wash hands thoroughly after handling.[9]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.[9]

Storage Requirements

Proper storage of this compound is crucial for maintaining its stability and preventing accidents.

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][9]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage class for this combustible liquid is 10.[3]

First Aid Measures

In the event of exposure to this compound, follow these first aid procedures:[4][5]

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release and Spill Cleanup Procedures

In the case of a spill, follow these steps to ensure a safe and effective cleanup:[4][5]

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.

-

Clean: Clean the spill area with soap and water.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Emergency Spill Response Workflow

Caption: Emergency response workflow for a this compound spill.

Fire-Fighting Measures

This compound is a combustible liquid with a high flash point.[3][4]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including carbon oxides and hydrogen chloride.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] Do not pour down the drain.[4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

Experimental Protocols

The following are general protocols for common laboratory procedures involving this compound. These should be adapted to the specific requirements of your experiment and performed in a chemical fume hood with appropriate PPE.

Protocol for Preparing a Stock Solution

-

Calculate: Determine the mass of this compound needed to achieve the desired concentration and volume.

-

Weigh: In a chemical fume hood, accurately weigh the required amount of this compound into a suitable container (e.g., a beaker or flask).

-

Dissolve: Add the desired solvent to the container and stir until the this compound is completely dissolved.

-

Transfer: Quantitatively transfer the solution to a volumetric flask.

-

Dilute: Add solvent to the volumetric flask until the meniscus reaches the calibration mark.

-

Mix: Stopper the flask and invert several times to ensure the solution is homogeneous.

-

Label and Store: Label the flask with the chemical name, concentration, date, and your initials. Store according to the guidelines in Section 4.

Protocol for a General Reaction Setup

-

Glassware: Ensure all glassware is clean, dry, and free of contaminants.

-

Setup: Assemble the reaction apparatus in a chemical fume hood.

-

Inert Atmosphere: If the reaction is sensitive to air or moisture, flush the apparatus with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Add this compound to the reaction vessel using a syringe or dropping funnel.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

-

Workup: Once the reaction is complete, quench the reaction mixture and proceed with the appropriate workup and purification procedures.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Decontamination Protocol

-

Wipe Surfaces: Wipe down all surfaces that may have come into contact with this compound with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.

-

Clean Glassware: Rinse all contaminated glassware with a suitable solvent, then wash with soap and water, followed by a final rinse with deionized water.

-

Dispose of Contaminated Materials: Dispose of all contaminated disposable materials (e.g., gloves, absorbent pads) in a designated hazardous waste container.

Logical Workflow for Laboratory Use

References

- 1. lookchem.com [lookchem.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 4-氯苯丁酮 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Buy this compound (EVT-310911) | 939-52-6 [evitachem.com]

- 7. This compound | C10H11ClO | CID 253533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Chlorobutyrophenone and its Role as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorobutyrophenone, a key chemical intermediate in the synthesis of various organic compounds, most notably butyrophenone-class antipsychotic drugs. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significance in medicinal chemistry, particularly in the context of dopamine receptor modulation.

Chemical Identity and Properties

This compound, also known by its IUPAC name 4-chloro-1-phenyl-1-butanone, is a halogenated ketone. It serves as a versatile building block in organic synthesis due to the reactivity of its chloroalkane and ketone functional groups.

Synonyms:

-

4-chloro-1-phenyl-1-butanone

-

γ-Chlorobutyrophenone

-

3-Benzoylpropyl chloride

Chemical and Physical Properties:

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 939-52-6 | |

| Molecular Formula | C₁₀H₁₁ClO | |

| Molecular Weight | 182.65 g/mol | |

| Appearance | Liquid | |

| Melting Point | 19-20 °C | |

| Boiling Point | 130-132 °C at 0.975 mmHg | [1] |

| Density | 1.137 g/mL at 25 °C | |

| Refractive Index | n20/D 1.544 | |

| Flash Point | 113 °C (closed cup) |

Spectral Data Summary:

This table presents a summary of the key spectral data for the characterization of this compound and its derivatives.

| Analytical Technique | Data for 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2) | Data for 4'-Chlorobutyrophenone (CAS 4981-63-9) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.03-7.97 (m, 2H, Ar-H), 7.17-7.09 (m, 2H, Ar-H), 3.68 (t, J=6.2 Hz, 2H, -CH₂Cl), 3.15 (t, J=7.0 Hz, 2H, -COCH₂-), 2.22 (tt, J=7.0, 6.2 Hz, 2H, -CH₂CH₂CH₂-)[1] | δ (ppm): 7.91 (d, J=8.6 Hz, 2H), 7.45 (d, J=8.6 Hz, 2H), 3.01 (t, J=7.2 Hz, 2H), 1.84 (sext, J=7.2 Hz, 2H), 1.01 (t, J=7.4 Hz, 3H) |

| ¹³C NMR | δ (ppm): 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz), 130.6 (d, J=9.3 Hz, 2CH), 115.9 (d, J=22.2 Hz, 2CH), 44.6 (-CH₂Cl), 35.2 (-COCH₂-), 26.7 (-CH₂CH₂CH₂-)[1] | Not explicitly found in search results. |

| Mass Spectrometry (GC-MS) | m/z: 200 (M+, 1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%)[1] | m/z top peak: 139; 2nd highest: 111; 3rd highest: 141[2] |

| Infrared (IR) Spectroscopy | Not explicitly found in search results. | Available as ATR-IR and vapor phase IR spectra.[3][4] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is an adapted procedure based on general methods for Friedel-Crafts acylation.

Reagents and Materials:

-

Benzene (anhydrous)

-

4-Chlorobutyryl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous, as solvent)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the stirred suspension in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: Slowly add 4-chlorobutyryl chloride (1.0 equivalent) dropwise to the cooled suspension of aluminum chloride. Maintain the temperature below 10 °C during the addition.

-

Addition of Benzene: After the addition of the acyl chloride is complete, add benzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, again ensuring the temperature is maintained below 10 °C.

-

Reaction: Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent (dichloromethane and any excess benzene) under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Role in Drug Development: Synthesis of Butyrophenone Antipsychotics

This compound and its derivatives are crucial intermediates in the synthesis of a class of antipsychotic medications known as butyrophenones. A prominent example is the synthesis of Haloperidol, a widely used typical antipsychotic. The butyrophenone backbone is a key structural feature for the antipsychotic activity of these compounds.

Experimental Workflow: Synthesis of Haloperidol from a this compound Derivative

The following diagram illustrates the general synthetic workflow for Haloperidol, highlighting the role of a this compound derivative.

References

A Technical Guide to the Solubility of 4-Chlorobutyrophenone in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Solubility Predictions

4-Chlorobutyrophenone (CAS No: 939-52-6) is a chloro ketone with the linear formula C₆H₅COCH₂CH₂CH₂Cl.[1] Its structure, featuring a phenyl ring, a ketone group, and a chlorinated alkyl chain, dictates its solubility. The parent compound, butyrophenone, demonstrates low solubility in water but good solubility in organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO).[2]

Based on its molecular structure and data from analogous compounds, a qualitative solubility profile for this compound can be predicted. A closely related compound, 4-Chloro-4'-fluorobutyrophenone, exhibits the following characteristics:

-

Organic Solvents:

It is reasonable to infer that this compound will exhibit a similar solubility pattern. The presence of the polar carbonyl group and the chlorine atom will contribute to some interaction with polar solvents, while the aromatic ring and the butyl chain will favor solubility in non-polar organic solvents.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Slightly Soluble/Insoluble | The hydrophobic phenyl ring and alkyl chain outweigh the polarity of the ketone group. |

| Methanol | Slightly to Moderately Soluble | The polar hydroxyl group of methanol can interact with the carbonyl group of this compound. | |

| Ethanol | Slightly to Moderately Soluble | Similar to methanol, but the slightly longer alkyl chain may enhance solubility compared to methanol. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone interacts well with the polar ketone in this compound. |

| Dichloromethane (DCM) | Soluble | As a good solvent for many organic compounds, DCM is expected to readily dissolve this compound. | |

| Ethyl Acetate | Moderately Soluble | Offers a balance of polarity and non-polar character, making it a likely good solvent. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A powerful, highly polar aprotic solvent expected to dissolve this compound effectively. | |

| Non-Polar | Toluene | Soluble | The aromatic ring of toluene will have favorable interactions with the phenyl ring of this compound. |

| Hexane | Sparingly to Slightly Soluble | The non-polar nature of hexane will interact with the alkyl chain and phenyl ring, but the polar ketone may limit high solubility. | |

| Diethyl Ether | Moderately Soluble | A relatively non-polar solvent with some polar character that can solvate a range of organic molecules. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of this compound in a chosen solvent.

Materials and Equipment:

-

This compound

-

Selected laboratory solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of each selected solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any suspended particles.

-

Accurately dilute the filtered aliquot with the same solvent in a volumetric flask to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Inject the diluted sample solution into the chromatograph and determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for Solubility Assessment of this compound.

References

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Acylation Using 4-Chlorobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), is instrumental in the synthesis of aryl ketones.[1][2] The use of 4-chlorobutyryl chloride as the acylating agent is of particular significance in the pharmaceutical industry. The resulting 4-chloroarylbutanones are versatile intermediates, featuring a reactive chlorobutyl chain that serves as a handle for subsequent cyclization or substitution reactions, pivotal in the construction of various heterocyclic scaffolds and complex drug molecules.

This document provides a detailed experimental protocol for conducting Friedel-Crafts acylation with 4-chlorobutyryl chloride, a summary of reaction conditions for various aromatic substrates, and highlights its application in the synthesis of key pharmaceutical intermediates.

Reaction Mechanism and Principles

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride, coordinates to the chlorine atom of 4-chlorobutyryl chloride. This polarization facilitates the cleavage of the carbon-chlorine bond, generating a highly electrophilic and resonance-stabilized acylium ion.[1]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Catalyst Regeneration: A weak base, usually the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding the final aryl ketone product.

A crucial advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone. The electron-withdrawing acyl group renders the aromatic ring less susceptible to further acylation, thus preventing polysubstitution and leading to monoacylated products.[2]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Aromatic Compounds

This protocol provides a general procedure for the acylation of an aromatic substrate with 4-chlorobutyryl chloride using aluminum chloride as the catalyst.

Materials and Equipment:

-

Anhydrous aluminum chloride (AlCl₃)

-

4-Chlorobutyryl chloride

-

Aromatic substrate (e.g., fluorobenzene, benzene, toluene)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent (e.g., nitrobenzene, carbon disulfide)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions:

-

4-Chlorobutyryl chloride is corrosive, a lachrymator, and harmful if swallowed or inhaled. It reacts violently with water. [3]

-

Anhydrous aluminum chloride is corrosive and reacts vigorously with moisture, releasing HCl gas.

-

Dichloromethane is a suspected carcinogen.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ensure all glassware is thoroughly dried before use to prevent deactivation of the catalyst and unwanted side reactions.

Procedure:

-

Catalyst Suspension: In a dry three-neck flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve 4-chlorobutyryl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature between 0-5 °C. The reaction is exothermic.

-

Aromatic Substrate Addition: After the formation of the acylium ion complex, add the aromatic substrate (1.0-1.2 equivalents), dissolved in anhydrous dichloromethane, to the addition funnel. Add the aromatic substrate solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, the reaction mixture can be stirred at low temperature or allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating may be required.

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following tables summarize reaction conditions and yields for the Friedel-Crafts acylation of various aromatic substrates with 4-chlorobutyryl chloride.

| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product | Reference(s) |

| Fluorobenzene | AlCl₃ | Dichloromethane | 20 | 4 | 89.0 | 4-Chloro-4'-fluorobutyrophenone | [4][5] |

| 2-Methyl-2-phenylpropanoate | AlCl₃ | Toluene | - | - | - | Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate | [6] |

| 5-Cyanoindole | [bmiCl]/AlCl₃ | Ionic Liquid | Room Temp | - | - | 5-Cyano-3-(4-chlorobutanoyl)indole | [7] |

Note: The yield for the acylation of 2-methyl-2-phenylpropanoate is reported to be high, though a specific percentage is not provided in the cited literature. The reaction is noted to produce a significant amount of the meta-isomer impurity under certain conditions.[6]

Applications in Drug Development

The products of Friedel-Crafts acylation with 4-chlorobutyryl chloride are valuable intermediates in the synthesis of several active pharmaceutical ingredients (APIs). The presence of the ketone and the terminal chloride allows for a variety of subsequent chemical transformations.

Synthesis of Haloperidol Precursor

A key application is the synthesis of γ-chloro-4-fluorobutyrophenone, a direct precursor to the antipsychotic drug Haloperidol.[4][8] The synthesis involves the acylation of fluorobenzene with 4-chlorobutyryl chloride. The resulting ketone can then be reacted with 4-(4-chlorophenyl)-4-hydroxypiperidine to form Haloperidol.[9]

Synthesis of Fexofenadine Intermediate

Another important application is in the synthesis of Fexofenadine, a non-drowsy antihistamine.[3][10] The Friedel-Crafts acylation of methyl 2-methyl-2-phenylpropanoate with 4-chlorobutyryl chloride yields methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate, a key intermediate in the synthesis of Fexofenadine.[6][10]

Mandatory Visualizations

Reaction Mechanism

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Workflow

Caption: Experimental workflow for Friedel-Crafts acylation.

Synthesis Pathway of a Haloperidol Precursor

Caption: Synthesis of Haloperidol from a Friedel-Crafts product.

References

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. eureka.patsnap.com [eureka.patsnap.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Chloro-4'-fluorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 6. Improved Processes For Highly Pure Fexofenadine Hydrochloride & Its [quickcompany.in]

- 7. CN101691331A - Method for synthesizing 2-[4-(chlorobutyryl) phenyl]-2-methyl propionate - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

Application Notes and Protocols for Alkylation Reactions Using 4-Chlorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobutyrophenone is a key starting material and intermediate in the synthesis of a variety of organic compounds, most notably in the development of pharmaceuticals. Its chemical structure, featuring a reactive chloro group at the terminus of the butyl chain, makes it an excellent electrophile for alkylation reactions. This application note provides a detailed overview and step-by-step protocols for conducting N-alkylation reactions using this compound and its derivatives, with a particular focus on the synthesis of precursors for antipsychotic drugs. The butyrophenone structural motif is central to a class of pharmaceuticals, including the widely used antipsychotic Haloperidol.[1][2]